2-Isopropyl-5-(trifluoromethoxy)pyridine

説明

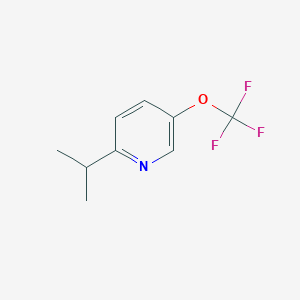

2-Isopropyl-5-(trifluoromethoxy)pyridine is a pyridine derivative featuring an isopropyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The trifluoromethoxy group is a hallmark of modern medicinal and agrochemical design due to its electron-withdrawing nature, which enhances metabolic stability and bioavailability . This compound exemplifies the strategic use of fluorine-based functionalization, a trend underscored by the success of fluorinated drugs in therapeutic applications .

特性

分子式 |

C9H10F3NO |

|---|---|

分子量 |

205.18 g/mol |

IUPAC名 |

2-propan-2-yl-5-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C9H10F3NO/c1-6(2)8-4-3-7(5-13-8)14-9(10,11)12/h3-6H,1-2H3 |

InChIキー |

YRLGNFSYNYMKSZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=NC=C(C=C1)OC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 2-Isopropyl-5-(trifluoromethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 2-Isopropyl-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

科学的研究の応用

2-Isopropyl-5-(trifluoromethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Isopropyl-5-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

類似化合物との比較

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

- Substituents : Methoxy (-OCH₃) groups at positions 2 and 3; trifluoromethyl (-CF₃) at position 5.

- Key Differences: While both compounds feature a trifluorinated group at position 5, the trifluoromethoxy group (-OCF₃) in the target compound has a distinct electronic profile compared to -CF₃.

- Applications : Trifluoromethyl groups are common in agrochemicals, but trifluoromethoxy groups are increasingly favored in drug discovery for their balanced pharmacokinetic properties .

2-Bromo-5-(trifluoromethoxy)phenol (BP 8466)

- Substituents: Bromo (-Br) at position 2; trifluoromethoxy (-OCF₃) at position 5; phenolic hydroxyl (-OH).

- Key Differences: The phenolic -OH introduces hydrogen-bonding capability, contrasting with the pyridine nitrogen in the target compound.

2-Chloro-5-iodopyridine

- Substituents : Chloro (-Cl) at position 2; iodo (-I) at position 5.

- Key Differences : Halogens (-Cl, -I) are smaller and more electronegative than isopropyl or trifluoromethoxy groups. This compound’s high melting point (99°C) suggests strong crystal lattice forces, whereas the bulkier substituents in the target compound may lower melting points and alter solubility .

Functional Group Impact on Bioactivity

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound offers enhanced metabolic stability compared to -CF₃ due to reduced susceptibility to oxidative degradation. This makes it preferable in drug candidates targeting enzymes like kinases .

- Isopropyl vs. Methoxy : The isopropyl group’s steric bulk may improve target selectivity by preventing off-target binding, whereas methoxy groups (-OCH₃) are smaller and could increase metabolic liability .

Data Table: Comparative Analysis of Pyridine Derivatives

Research Findings and Trends

- Synthetic Strategies : The atom-pair swap methodology (e.g., replacing CN with CC) enables efficient introduction of isopropyl and trifluoromethoxy groups, as demonstrated in pyridine-steroid conjugates .

- Fluorine’s Role : Fluorinated groups like -OCF₃ are critical for enhancing blood-brain barrier penetration and resistance to cytochrome P450 metabolism, as seen in FDA-approved drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。